Cas no 113100-86-0 (Methyl 4-(3-bromopropyl)benzoate)
Methyl 4-(3-bromopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-(3-bromopropyl)benzoate
- 4-(3-bromopropyl)Benzoic acid methyl ester
- 4-(3-bromo-propyl)-benzoic acid methyl ester
- Benzoic acid, 4-(3-bromopropyl)-, methyl ester
- methyl4-(3-bromopropyl)benzoate
- VMHPVAWXMHRICK-UHFFFAOYSA-N
- 2244AA
- AK102518
- AX8234057
- 113100-86-0
- C71434
- AKOS015851509
- AMY36687
- DTXSID60445130
- CS-0134480
- DB-060271
- MFCD14708223
- EN300-1939295
- SCHEMBL2162519
- AS-60862
-
- MDL: MFCD14708223
- Inchi: 1S/C11H13BrO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3,8H2,1H3
- InChI Key: VMHPVAWXMHRICK-UHFFFAOYSA-N
- SMILES: BrCCCC1C=CC(C(=O)OC)=CC=1
Computed Properties
- Exact Mass: 256.00989
- Monoisotopic Mass: 256.00989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 26.3
Experimental Properties
- Density: 1.354
- Boiling Point: 310.202°C at 760 mmHg
- Flash Point: 141.405°C
- Refractive Index: 1.544
- PSA: 26.3
Methyl 4-(3-bromopropyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043957-250mg |
Methyl 4-(3-Bromopropyl)benzoate |
113100-86-0 | 95% | 250mg |
£112.00 | 2022-03-01 | |
| Fluorochem | 043957-1g |
Methyl 4-(3-Bromopropyl)benzoate |
113100-86-0 | 95% | 1g |
£281.00 | 2022-03-01 | |
| Fluorochem | 043957-5g |
Methyl 4-(3-Bromopropyl)benzoate |
113100-86-0 | 95% | 5g |
£842.00 | 2022-03-01 | |
| Alichem | A019095012-5g |
Methyl 4-(3-bromopropyl)benzoate |
113100-86-0 | 95% | 5g |
$965.94 | 2023-09-04 | |
| Alichem | A019095012-10g |
Methyl 4-(3-bromopropyl)benzoate |
113100-86-0 | 95% | 10g |
$1394.96 | 2023-09-04 | |
| Alichem | A019095012-25g |
Methyl 4-(3-bromopropyl)benzoate |
113100-86-0 | 95% | 25g |
$2737.28 | 2023-09-04 | |
| Chemenu | CM130533-1g |
methyl 4-(3-bromopropyl)benzoate |
113100-86-0 | 95% | 1g |
$282 | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TZ162-1g |
Methyl 4-(3-bromopropyl)benzoate |
113100-86-0 | 95+% | 1g |
2432.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TZ162-200mg |
Methyl 4-(3-bromopropyl)benzoate |
113100-86-0 | 95+% | 200mg |
810.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TZ162-50mg |
Methyl 4-(3-bromopropyl)benzoate |
113100-86-0 | 95+% | 50mg |
323.0CNY | 2021-07-14 |
Methyl 4-(3-bromopropyl)benzoate Suppliers
Methyl 4-(3-bromopropyl)benzoate Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Methyl 4-(3-bromopropyl)benzoate
Methyl 4-(3-bromopropyl)benzoate (CAS No. 113100-86-0): A Comprehensive Overview
Methyl 4-(3-bromopropyl)benzoate, with the chemical formula C12H15BrO2 and CAS number 113100-86-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. Understanding its chemical characteristics, synthesis methods, and emerging research applications is crucial for researchers and professionals in the industry.
The molecular structure of Methyl 4-(3-bromopropyl)benzoate consists of a benzoate ester moiety linked to a brominated propyl group. This configuration imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the bromine atom, specifically at the 3-position of the propyl chain, enhances its utility in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing biaryl systems prevalent in many pharmaceuticals.
In recent years, Methyl 4-(3-bromopropyl)benzoate has been explored for its role in developing novel therapeutic agents. Its structural framework allows for modifications that can target specific biological pathways. For instance, researchers have investigated its potential as a precursor in the synthesis of kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The benzoate moiety is particularly interesting because it can be further functionalized to introduce various pharmacophores that enhance binding affinity to biological targets.
The synthesis of Methyl 4-(3-bromopropyl)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 3-bromopropanol under acidic conditions. This reaction can be optimized using catalysts such as sulfuric acid or p-toluenesulfonic acid to improve yield and purity. Advanced synthetic techniques, including flow chemistry and microwave-assisted synthesis, have also been employed to enhance reaction efficiency and scalability. These methods are particularly beneficial in industrial settings where large-scale production is required.
One of the most compelling aspects of Methyl 4-(3-bromopropyl)benzoate is its versatility in medicinal chemistry. Its brominated propyl group serves as a handle for further functionalization, enabling the creation of diverse derivatives with tailored properties. For example, researchers have synthesized analogs that exhibit potent antimicrobial activity by incorporating additional substituents that disrupt bacterial cell membranes. Such derivatives hold promise for addressing antibiotic resistance issues, a critical global health challenge.
The compound's potential extends beyond pharmaceutical applications into materials science. The benzoate ester group can be polymerized or incorporated into polymers to enhance material properties such as flexibility and thermal stability. Additionally, the bromine atom allows for post-polymerization modifications, enabling the creation of functionalized polymers with specific applications in coatings, adhesives, and electronic materials.
Emerging research also highlights Methyl 4-(3-bromopropyl)benzoate's role in drug delivery systems. Its ability to form stable complexes with other molecules makes it an excellent candidate for encapsulating therapeutic agents. These complexes can improve drug solubility, bioavailability, and targeted delivery to specific tissues or organs. Such advancements are particularly relevant in oncology, where targeted drug delivery can minimize side effects and enhance treatment efficacy.
In conclusion, Methyl 4-(3-bromopropyl)benzoate (CAS No. 113100-86-0) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in organic synthesis and a promising candidate for developing new drugs and advanced materials. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow.
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